(S)-Fexofenadine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[4-[(1S)-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTNPBWLLIMQHL-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)[C@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901039730 | |
| Record name | (S)-fexofenadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901039730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139965-11-0 | |
| Record name | (S)-fexofenadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901039730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Mechanisms and Molecular Interactions of S Fexofenadine
Selective Peripheral Histamine (B1213489) H1-Receptor Antagonism
(S)-Fexofenadine contributes to the selective peripheral histamine H1-receptor antagonism characteristic of fexofenadine (B15129). This selectivity is crucial for its therapeutic profile. drugbank.comnih.govwikipedia.org
Molecular Basis of H1-Receptor Binding and Inverse Agonism
Fexofenadine, including the (S)-enantiomer, functions as a selective H1-receptor antagonist. drugbank.comnih.govwikipedia.org More specifically, it is considered an inverse agonist of the H1 receptor. drugbank.comtandfonline.comfrontiersin.org This means it binds to the H1 receptor and stabilizes its inactive form, thereby preventing histamine from binding and activating the receptor. drugbank.comtandfonline.comfrontiersin.org This stabilization of the inactive state suppresses the constitutive activity of the H1 receptor and blocks the downstream signaling cascades typically initiated by histamine binding, which are responsible for allergic symptoms like pruritus, rhinorrhea, and watery eyes. drugbank.com Fexofenadine binds to a site on the H1 receptor that is different from the histamine binding site. tandfonline.comlymphosign.com
Differentiation from First-Generation Antihistamines: Blood-Brain Barrier Permeability and Central Nervous System Effects
A key distinction between second-generation antihistamines like fexofenadine (including the activity of its enantiomers) and first-generation antihistamines is their ability to cross the blood-brain barrier (BBB). drugbank.comwikipedia.orgtandfonline.comresearchgate.netsemanticscholar.org First-generation antihistamines readily cross the BBB, leading to significant central nervous system (CNS) effects, most notably sedation, impaired cognitive function, and psychomotor performance. drugbank.comwikipedia.orgtandfonline.comsemanticscholar.org In contrast, fexofenadine exhibits minimal penetration of the BBB. drugbank.comwikipedia.orgtandfonline.comresearchgate.netsemanticscholar.org This limited BBB permeability is attributed, in part, to its affinity for P-glycoprotein, an efflux transporter that pumps substances out of the brain. tandfonline.com As a result, fexofenadine is considered a non-sedating antihistamine, lacking the significant CNS side effects associated with its first-generation counterparts. drugbank.comwikipedia.orgtandfonline.comresearchgate.netsemanticscholar.org Studies using positron emission tomography (PET) have shown negligible brain H1-receptor occupancy by fexofenadine, further supporting its minimal CNS penetration. tandfonline.comresearchgate.net
Modulation of Inflammatory Mediators Beyond Histamine
Beyond its primary role as a histamine H1-receptor antagonist, fexofenadine may also exert effects on other inflammatory mediators. researchgate.net
Impact on Leukotriene Synthesis and Release
While the primary mechanism of fexofenadine is H1 receptor blockade, some research has explored its potential influence on leukotrienes, potent inflammatory mediators derived from arachidonic acid. Leukotrienes, such as Leukotriene D4, are involved in smooth muscle contraction and increased vascular permeability. wikipedia.org Although fexofenadine's main action is not on leukotriene receptors, some studies in laboratory animals have indicated that fexofenadine hydrochloride can inhibit antigen-induced histamine release from peritoneal mast cells. fda.gov The clinical significance of this finding in relation to leukotriene modulation in humans is not fully established.
Influence on Prostaglandin Pathways and Cyclooxygenase Activity
Prostaglandins (B1171923) are another class of lipid mediators involved in inflammation, synthesized via cyclooxygenase (COX) enzymes. wikipedia.org While fexofenadine is primarily known for its antihistaminic properties, some information suggests a potential interaction with COX enzymes. One source indicates that fexofenadine hydrochloride is used as an antihistamine that inhibits COX-1 and COX-2. fishersci.ca However, the extent and clinical relevance of this COX inhibitory activity for this compound or the racemic mixture at therapeutic concentrations require further detailed research. The anti-inflammatory activity of antihistamines beyond H1 blockade, including effects on prostaglandins, is often observed at concentrations higher than those achieved therapeutically and may be of limited clinical relevance. elsevier.es
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6603853 |
| (R)-Fexofenadine | 9870655 |
| Fexofenadine | 3348 |
| Histamine | 774, 5818 |
| Terfenadine (B1681261) | 5405, 6604035 |
| Leukotriene D4 | 5280878 |
| Leukotriene | 5280383, 5280492, 5280493, 5283134, 25245603, 126456101 |
| Prostaglandin | 445049, 5281912, 5283066 |
| Cyclooxygenase | Not applicable (enzyme class) |
Data Tables
While specific comparative data tables focusing solely on the (S)-enantiomer's potency relative to the (R)-enantiomer or its precise impact on leukotriene/prostaglandin synthesis at varying concentrations were not explicitly found as structured data in the search results, the text provides qualitative and comparative information.
Based on the text, the following comparative information can be presented:
Table 1: Comparison of Fexofenadine Enantiomers' Antihistaminic Activity
| Enantiomer | Antihistaminic Activity | Reference |
| (R)-Fexofenadine | Approximately equipotent | drugbank.comnih.govfda.gov |
| This compound | Approximately equipotent | drugbank.comnih.govfda.gov |
Table 2: Comparison of Fexofenadine and First-Generation Antihistamines (BBB Permeability)
| Antihistamine Type | Blood-Brain Barrier Permeability | CNS Sedation | Reference |
| First-Generation | Readily crosses | Significant | drugbank.comwikipedia.orgtandfonline.comsemanticscholar.org |
| Second-Generation (Fexofenadine) | Minimal penetration | Minimal/None | drugbank.comwikipedia.orgtandfonline.comresearchgate.netsemanticscholar.org |
These tables summarize key comparative findings discussed in the text regarding the properties of this compound within the context of the racemic mixture and its class. Detailed quantitative data on the modulation of leukotrienes or prostaglandins by this compound specifically were not available in a format suitable for a structured data table based on the provided search results.
Regulation of Nitric Oxide Generation via iNOS
Nitric oxide (NO) is a key mediator in inflammatory responses, produced by various nitric oxide synthase (NOS) enzymes, including inducible nitric oxide synthase (iNOS). Research indicates that fexofenadine can influence the generation of NO by limiting iNOS activity. Studies have demonstrated that fexofenadine hydrochloride can suppress NO production in vitro and in vivo. In vitro experiments using nasal fibroblasts stimulated with tumor necrosis factor-alpha (TNF-α) showed that fexofenadine at concentrations above 0.5 µg/mL inhibited NO production by suppressing the expression of iNOS mRNA nih.gov. In vivo studies in BALB/c mice treated with lipopolysaccharide (LPS) demonstrated that oral administration of fexofenadine for 2 and 3 weeks significantly suppressed elevated plasma NO levels by inhibiting iNOS mRNA expression nih.gov. This suggests a mechanism by which fexofenadine may exert anti-inflammatory effects by modulating the iNOS pathway nih.govresearchgate.netnih.govtandfonline.comtandfonline.comsemanticscholar.orgresearchgate.net.
Effects on Cytokine and Chemokine Expression
Fexofenadine has been shown to impact the expression of various cytokines and chemokines involved in allergic inflammation and immune cell recruitment. These include adhesion molecules like ICAM-1, ELAM-1 (also known as E-selectin), and VCAM-1, as well as chemokines such as RANTES, TARC, and MDC, and matrix metalloproteinases (MMPs).
Adhesion Molecules (ICAM-1, ELAM-1, VCAM-1): Fexofenadine has been reported to decrease the levels of ICAM-1, ELAM-1, and VCAM-1 researchgate.netnih.govtandfonline.comtandfonline.comsemanticscholar.org. Specifically, in subjects with chronic idiopathic urticaria, fexofenadine treatment appeared to decrease ELAM-1 and VCAM-1 nih.govtandfonline.com. In the presence of IFNγ and TNFα, fexofenadine decreased the expression of ICAM-1 on human nasal epithelial cells nih.govtandfonline.comsemanticscholar.org. ICAM-1 is crucial for leukocyte transmigration and increases on endothelial cells in response to pro-inflammatory cytokines mdpi.comscribd.com. VCAM-1 is also induced by inflammatory cytokines like TNF and IL-1 and is involved in regulating lymphocyte and eosinophil migration google.comnih.gov. ELAM-1 is induced by inflammatory mediators and plays a role in the initial adhesion of leukocytes to endothelial cells nih.gov. The modulation of these adhesion molecules by fexofenadine can therefore affect the recruitment of inflammatory cells to sites of allergic reaction researchgate.net.
Chemokines (RANTES, TARC, MDC): Fexofenadine has been shown to diminish the release and expression of certain chemokines. It diminished the release of chemokines like RANTES from human nasal epithelial cells exposed to eosinophils and opsonized latex beads nih.govtandfonline.comsemanticscholar.org. Fexofenadine also down-modulated keratinocyte RANTES, MDC, and TARC, suggesting a selective effect on Th2 cytokines nih.govtandfonline.comsemanticscholar.orgresearchgate.netresearchgate.net. RANTES is a chemokine crucial for eosinophil migration and also functions in inflammatory cells to activate the secretion of harmful mediators iiarjournals.org. TARC and MDC are also involved in the recruitment of immune cells, particularly Th2 lymphocytes uq.edu.au.
Matrix Metalloproteinases (MMPs): Fexofenadine has demonstrated inhibitory effects on the production of certain MMPs, specifically MMP-2 and MMP-9 researchgate.netnih.govtandfonline.comtandfonline.comsemanticscholar.org. These enzymes are major proteolytic enzymes involved in tissue remodeling and the migration of inflammatory cells through basement membranes nih.govresearchgate.netimrpress.com. Studies on nasal fibroblasts stimulated with TNF-α showed that fexofenadine inhibited the production and mRNA expression of MMP-2 and MMP-9 nih.gov. This effect may contribute to the therapeutic action of fexofenadine in allergic diseases by attenuating tissue remodeling and inflammatory cell infiltration nih.govcore.ac.uk.
A summary of the effects of fexofenadine on cytokine and chemokine expression is presented in the table below:
| Mediator | Effect of Fexofenadine | Cell Type/Context | Reference |
| ICAM-1 | Decreased expression | Human nasal epithelial cells (with IFNγ/TNFα) | nih.govtandfonline.comsemanticscholar.org |
| ELAM-1 | Decreased levels | Subjects with chronic idiopathic urticaria | nih.govtandfonline.com |
| VCAM-1 | Decreased levels | Subjects with chronic idiopathic urticaria | nih.govtandfonline.com |
| RANTES | Diminished release/down-modulation | Human nasal epithelial cells (with eosinophils/latex beads), Keratinocytes | nih.govtandfonline.comsemanticscholar.orgresearchgate.netuq.edu.au |
| TARC | Down-modulation | Keratinocytes | nih.govtandfonline.comsemanticscholar.orgresearchgate.netresearchgate.netuq.edu.au |
| MDC | Down-modulation | Keratinocytes | nih.govtandfonline.comsemanticscholar.orgresearchgate.netuq.edu.au |
| MMP-2 | Inhibited production/mRNA expression | Nasal fibroblasts (with TNF-α) | researchgate.netnih.govtandfonline.comtandfonline.comsemanticscholar.orgnih.gov |
| MMP-9 | Inhibited production/mRNA expression | Nasal fibroblasts (with TNF-α) | researchgate.netnih.govtandfonline.comtandfonline.comsemanticscholar.orgnih.gov |
Attenuation of Eosinophil Adherence, Chemotaxis, and Opsonization
Eosinophils play a significant role in allergic inflammation, contributing to tissue damage and the release of pro-inflammatory mediators. Fexofenadine has been shown to diminish eosinophil adherence, chemotaxis, and opsonization of particles researchgate.netnih.govtandfonline.comtandfonline.comsemanticscholar.org. Studies investigating the effects of fexofenadine on eosinophil-induced changes in nasal epithelial cells demonstrated that fexofenadine attenuated eosinophil adherence and chemotaxis induced by conditioned medium from these cells nih.govtandfonline.comnih.gov. Furthermore, fexofenadine abrogated the decrease in electrical resistance of nasal epithelial cell cultures caused by eosinophils treated with opsonized latex beads, indicating an effect on eosinophil-induced changes in epithelial permeability nih.gov. These findings suggest that fexofenadine can modulate key functions of eosinophils, thereby contributing to the reduction of allergic inflammation researchgate.netnih.govtandfonline.comtandfonline.comsemanticscholar.org.
Pharmacokinetic Profile and Enantioselective Disposition of S Fexofenadine
Stereoselective Absorption and Bioavailability
Fexofenadine (B15129) is classified as a Biopharmaceutics Classification System (BCS) class III drug, characterized by high solubility and low permeability. mdpi.com Its oral bioavailability is approximately 33%. mdpi.comdrugbank.commdpi.com The absorption of fexofenadine enantiomers from the gastrointestinal tract is a stereoselective process, mediated significantly by intestinal transporters. tandfonline.com
Role of Intestinal Transporters in Enantiomer Uptake
Intestinal absorption of fexofenadine enantiomers is influenced by the interplay of influx and efflux transporters. Organic Anion Transporting Polypeptides (OATPs), particularly OATP2B1, are involved in the uptake of fexofenadine into intestinal epithelial cells. tandfonline.commdpi.comnih.govacs.org Studies using Caco-2 cells, a model for intestinal epithelial cells, have shown that the transporter-mediated uptake rate of (R)-fexofenadine is approximately 1.7-fold higher than that of (S)-fexofenadine. nih.gov This suggests a stereoselective uptake preference by OATPs. The difference in uptake between the enantiomers mediated by transporters is diminished under ATP-depleted conditions and in the presence of OATP inhibitors. nih.gov Furthermore, P-glycoprotein (P-gp), an efflux transporter, is known to transport fexofenadine. mdpi.comnih.govresearchgate.netnih.gov Research indicates that P-gp may have a greater affinity for this compound compared to the (R)-enantiomer, contributing to the stereoselective efflux and thus influencing the net absorption of each enantiomer. researchgate.netnih.govnih.gov Combinations of multiple transporters, including OATP2B1 and P-gp, appear to facilitate the enantioselective disposition of fexofenadine. tandfonline.comnih.gov
Influence of Gastrointestinal pH on Absorption
Fexofenadine is a zwitterion and its solubility is pH-dependent. fda.govscielo.br While absorption can increase under increasingly alkaline pH, the interaction with certain substances like fruit juices is not thought to be due to a change in pH but rather the formation of complexes. wikipedia.org Studies evaluating fexofenadine release from formulations at different pH values mimicking the gastrointestinal tract (pH 3, 6.8, and 7.4) have shown reduced release efficiency at higher pH values compared to a lower pH. nih.gov This suggests that while the molecule's charge is pH-dependent, the impact on absorption in the presence of certain substances is more related to complex formation than ionization state alone.
Distribution Dynamics and Plasma Protein Binding
Following absorption, fexofenadine is distributed throughout the body. Its distribution is also characterized by enantioselectivity.
Comparative Plasma Concentrations of (R)- and (S)-Enantiomers
In humans, the plasma concentrations of (R)-fexofenadine are consistently higher than those of the corresponding (S)-enantiomer, typically about 1.5-fold greater. tandfonline.comnih.govresearchgate.netnih.govnih.govnih.govtandfonline.comresearchgate.netnih.gov This difference in plasma concentration contributes to the observed stereoselective pharmacokinetics. Studies have shown that the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of (R)-fexofenadine are significantly greater than those of the (S)-enantiomer. nih.govresearchgate.netnih.gov
| Pharmacokinetic Parameter | (R)-Fexofenadine (Mean ± SD) | This compound (Mean ± SD) | p-value | R/S Ratio |
| AUC₀–∞ (ng·h/mL) | 1202 ± 195 | 700 ± 123 | < 0.001 | 1.72 |
| Cmax (ng/mL) | Data not available in source snippet | Data not available in source snippet | < 0.001 | 1.63 nih.gov |
| Oral Clearance (CL/F) (L/h) | Significantly lower than (S) | Significantly higher than (R) | 0.001 nih.gov | Data not explicitly provided as ratio |
| Renal Clearance (CLr) (L/h) | Significantly lower than (S) | Significantly higher than (R) | 0.0036 nih.gov | Data not explicitly provided as ratio |
Note: Data compiled from cited sources. Specific values for Cmax and CL/F ratio are not explicitly provided as a single value with SD in the snippets for direct comparison in the table, but the significant difference and ratio are mentioned.
Factors Influencing Enantiomer Distribution into Tissues
Fexofenadine is approximately 60% to 70% bound to plasma proteins, primarily albumin and α1-acid glycoprotein. fda.govmdpi.comdrugbank.comresearchgate.net While the extent of protein binding is similar for both enantiomers, stereospecific binding to plasma proteins can occur and contribute to blood enantioselectivity and influence the volume of distribution. nih.gov Radiolabeled tissue distribution studies in rats indicate that fexofenadine does not readily cross the blood-brain barrier, which contributes to its non-sedating properties. fda.govdrugbank.comfda.gov Although transplacental transfer of fexofenadine enantiomers has been observed, it is reported to be low (~16-18%) and non-enantioselective. mdpi.comresearchgate.net The distribution into other tissues may be influenced by the activity of various uptake and efflux transporters present in those tissues, with potential for enantioselective transport. nih.gov
Metabolic Pathways and Minimal Biotransformation of this compound
Fexofenadine undergoes very minimal metabolism in humans. mdpi.comdrugbank.com Approximately 5% of an administered dose is metabolized, primarily in the intestinal mucosa. mdpi.comdrugbank.com The remaining majority of the drug is excreted unchanged. mdpi.comdrugbank.com The metabolic pathways and the enzymes responsible for the limited biotransformation of fexofenadine, including the (S)-enantiomer, have not been fully elucidated. drugbank.com Studies investigating the stereoselective metabolism of fexofenadine using recombinant CYP3A4 have shown that fexofenadine enantiomers are not metabolized by this enzyme. nih.gov This minimal metabolism means that the disposition of this compound, like that of the racemate, is predominantly dependent on transport processes rather than metabolic clearance. mdpi.comdrugbank.comresearchgate.netnih.govnih.gov
Identification of Minor Metabolites and Their Formation Pathways
Fexofenadine undergoes minimal metabolism in humans, with only a small percentage of an administered dose being transformed. drugbank.commdpi.comhres.canih.gov Hepatic metabolism accounts for a very limited portion, estimated to be around 5% of an ingested dose. drugbank.com Two minor metabolites have been identified: a methyl ester of fexofenadine and MDL 4829. drugbank.com The methyl ester accounts for approximately 3.6% of the total dose, while MDL 4829 accounts for about 1.5%. drugbank.com The specific enzymatic pathways responsible for the formation of these minor metabolites have not been clearly elucidated. drugbank.com
Elimination Mechanisms and Enantiomer Clearance
The primary routes of fexofenadine elimination from the body are biliary and renal excretion. drugbank.comhres.canih.gov A significant portion of an administered dose is eliminated unchanged. wikipedia.org
Renal and Biliary Excretion Pathways
Approximately 80% of an ingested dose of fexofenadine is eliminated in the feces, and about 11% is eliminated in the urine. drugbank.comnih.gov The fecal excretion is thought to be a combination of biliary excretion, gastrointestinal secretion, and unabsorbed drug. hres.ca Renal elimination contributes significantly to the total body clearance. psu.edu The renal clearance of fexofenadine is greater than the glomerular filtration rate, indicating that tubular secretion is a major component of its renal elimination. psu.edu Studies in mice suggest that Multidrug Resistance-Associated Protein 2 (Mrp2) plays a primary role in the biliary excretion of fexofenadine, although species differences may exist. nih.gov
Differential Renal and Oral Clearance of (S)- and (R)-Fexofenadine
The pharmacokinetics of fexofenadine enantiomers are influenced by stereoselectivity, particularly in their interaction with drug transporters. researchgate.netresearchgate.nettandfonline.com The plasma concentrations of (R)-fexofenadine are generally higher than those of the (S)-enantiomer in humans. researchgate.netresearchgate.nettandfonline.com
Studies have shown that the oral clearance and renal clearance of this compound are significantly greater than those of (R)-fexofenadine. researchgate.net This differential clearance contributes to the observed higher plasma concentrations of the (R)-enantiomer. researchgate.net
Drug transporters, including P-glycoprotein (P-gp) and organic anion transporting polypeptides (OATPs), play a crucial role in the enantioselective disposition of fexofenadine. mdpi.comnih.govresearchgate.nettandfonline.commdpi.com While both enantiomers are substrates for these transporters, there are differences in their affinity and transport rates. For instance, in vitro studies have indicated that the uptake of (R)-fexofenadine by OATP2B1 is greater than that of the (S)-enantiomer. researchgate.nettandfonline.commdpi.com P-gp also appears to exhibit chiral discrimination, with a greater affinity for this compound in some studies. researchgate.netresearchgate.net The interplay of multiple transporters like OATP2B1 and P-gp contributes to the observed enantioselective pharmacokinetics. researchgate.nettandfonline.com
The following table summarizes some observed differences in pharmacokinetic parameters between the enantiomers:
| Parameter | (R)-Fexofenadine | This compound | Statistical Significance | Source |
| AUC (0-infinity) | Higher | Lower | P = 0.0018 | researchgate.net |
| Cmax | Higher | Lower | P = 0.0028 | researchgate.net |
| Oral Clearance | Lower | Greater | P = 0.0074 | researchgate.net |
| Renal Clearance | Lower | Greater | P = 0.0036 | researchgate.netmdpi.com |
| AUC (0-infinity) R/S Ratio | ~1.5 - 1.75 | - | - | mdpi.comresearchgate.netresearchgate.nettandfonline.com |
Drug Transporter Interactions and Stereoselectivity in Fexofenadine Disposition
P-glycoprotein (P-gp) Mediated Efflux
P-glycoprotein (P-gp), an efflux transporter, plays a significant role in the pharmacokinetics of fexofenadine (B15129), particularly influencing its intestinal absorption and excretion. nih.govresearchgate.net Studies have shown that fexofenadine is a substrate of P-gp. nih.govresearchgate.nethelsinki.fi
Stereoselective Affinity of P-gp for (S)-Fexofenadine
Research indicates that P-gp exhibits stereoselectivity in its interaction with fexofenadine enantiomers, demonstrating a higher affinity for this compound compared to the (R)-enantiomer. researchgate.netoup.comtandfonline.com This preferential transport of this compound by P-gp leads to a greater efflux of the (S)-isomer, contributing to the observed pharmacokinetic differences. researchgate.netoup.com Studies in P-gp deficient models, such as ABCB1-1Δ mutant Collies, have shown increased plasma concentrations of both enantiomers, with a more pronounced increase for this compound, further supporting the notion of P-gp's higher affinity for the (S)-enantiomer. oup.comresearchgate.netresearchgate.net
Consequences of P-gp Induction and Inhibition on this compound Pharmacokinetics
Modulating P-gp activity through induction or inhibition can significantly impact the pharmacokinetics of this compound. P-gp inhibitors, such as itraconazole (B105839) and verapamil, have been shown to increase the plasma concentrations of both fexofenadine enantiomers, with a greater effect observed on this compound. nih.govnih.govtandfonline.comnih.gov This suggests that inhibition of intestinal P-gp reduces the efflux of this compound, leading to increased systemic exposure. nih.govtandfonline.comnih.gov Conversely, P-gp inducers like carbamazepine (B1668303) have been found to decrease the plasma concentrations and urinary excretion of both enantiomers, with a more significant effect on this compound. nih.govnih.gov This is likely due to increased intestinal P-gp activity, enhancing the efflux of this compound and reducing its absorption. nih.govresearchgate.net
Here is a table summarizing the effects of P-gp modulation on fexofenadine enantiomer pharmacokinetics:
| Modulator | Effect on P-gp | Effect on this compound AUC | Effect on (R)-Fexofenadine AUC | R/S AUC Ratio Change |
| Verapamil | Inhibition | Increased (3.5-fold) nih.gov | Increased (2.2-fold) nih.gov | Decreased (1.76 to 1.32) nih.gov |
| Itraconazole | Inhibition | Increased (greater effect) nih.govnih.govnih.gov | Increased | Decreased tandfonline.com |
| Carbamazepine | Induction | Decreased (greater effect) nih.govnih.gov | Decreased | Not explicitly stated, but likely impacted due to differential effects |
| Resveratrol | Inhibition | Increased walshmedicalmedia.comresearchgate.net | Not specified in source | Not specified in source |
Organic Anion-Transporting Polypeptide (OATP) Family Interactions
The OATP family of transporters also plays a crucial role in the disposition of fexofenadine enantiomers, mediating their uptake into various tissues, including the intestine and liver. researchgate.netnih.govresearchgate.net
OATP1A2 Substrate Specificity and this compound Transport
OATP1A2 is an uptake transporter expressed in the small intestine that contributes to the absorption of fexofenadine. nih.govjst.go.jpsolvobiotech.comnih.gov While fexofenadine is a substrate of OATP1A2, the stereoselectivity of this transporter towards fexofenadine enantiomers is less extensively documented compared to OATP2B1. nih.govsemanticscholar.orgexamine.com Some studies suggest that OATP1A2 may play a role in the stereoselective pharmacokinetics of fexofenadine, potentially in combination with P-gp. tandfonline.com Fruit juices, known inhibitors of OATP1A2, have been shown to decrease the oral bioavailability of fexofenadine. nih.govsolvobiotech.comnih.govresearchgate.net
OATP2B1 Involvement in Enantiomer Uptake
OATP2B1 is another intestinal uptake transporter involved in fexofenadine absorption. nih.govnih.govsolvobiotech.com In vitro studies using OATP2B1-expressing cells have demonstrated that the uptake of (R)-fexofenadine is greater than that of this compound. nih.govnih.govresearchgate.nettandfonline.com This suggests that OATP2B1 exhibits stereoselectivity, preferentially transporting the (R)-enantiomer. The greater uptake of (R)-fexofenadine by OATP2B1 in the intestine contributes to the higher plasma concentrations typically observed for the (R)-enantiomer compared to this compound. researchgate.netnih.gov Inhibition of OATP2B1 by substances like apple juice and grapefruit juice significantly decreases the exposure of both enantiomers, with a notable impact on the (S)-enantiomer. nih.govresearchgate.net
Here is a table illustrating the stereoselective uptake of fexofenadine enantiomers by OATP2B1:
| Transporter | Substrate | Relative Uptake |
| OATP2B1 | (R)-Fexofenadine | Greater uptake nih.govnih.govresearchgate.nettandfonline.com |
| OATP2B1 | This compound | Lower uptake nih.govnih.govresearchgate.nettandfonline.com |
Multi-Drug Resistance Protein 2 (MRP2) Contributions
Multidrug Resistance Protein 2 (MRP2, also known as ABCC2) is an efflux transporter located in the apical membranes of various tissues, including hepatocytes and intestinal epithelial cells . Studies suggest that MRP2 can recognize fexofenadine as a substrate nih.gov. While previous research initially implicated P-gp as the major transporter for fexofenadine biliary excretion, studies in Mrp2-knockout mice have shown a significant decrease in fexofenadine biliary excretion, indicating a major role for MRP2 in this process in mice capes.gov.brnih.govnih.gov. In mice, over 50% of the unbound intrinsic biliary clearance of fexofenadine was attributed to Mrp2-dependent transport capes.gov.brnih.gov. However, in Mrp2-deficient rats, fexofenadine biliary excretion was not impaired, suggesting species differences in the transport mechanisms capes.gov.brnih.govnih.gov. The contribution of MRP2 to the stereoselective disposition of fexofenadine in humans, particularly for the (S)-enantiomer, is part of the complex interplay of multiple transporters nih.govnih.govtandfonline.com.
Genetic Polymorphisms in Drug Transporters and Enantiomer Exposure
Genetic variations in drug transporter genes can significantly impact the pharmacokinetics of fexofenadine enantiomers, contributing to inter-individual variability in drug exposure nih.govresearchgate.netmdpi.com. Polymorphisms in genes encoding OATPs, P-gp, and MRP2 have been investigated for their influence on fexofenadine disposition nih.govtandfonline.com.
Impact of SLCO2B1 Genotype on this compound Pharmacokinetics
The SLCO2B1 gene encodes the organic anion-transporting polypeptide 2B1 (OATP2B1), an uptake transporter expressed in the small intestine nih.govresearchgate.net. OATP2B1 is a key determinant of the stereoselective pharmacokinetics of fexofenadine nih.govresearchgate.netnih.gov. Studies have shown that the SLCO2B1 genotype can influence the pharmacokinetics of this compound.
Specifically, the SLCO2B1 c.1457C>T polymorphism (rs2306168) has been associated with altered fexofenadine pharmacokinetics researchgate.netnih.govfrontiersin.orgfrontiersin.orgpharmgkb.org. Subjects carrying the SLCO2B1 1457CT or TT genotypes have shown significantly lower area under the plasma concentration-time curve (AUC) for this compound compared to those with the CC genotype nih.govtandfonline.comnih.gov.
For instance, one study reported a significantly lower AUC of this compound in subjects with a SLCO2B1 1/1 allele compared to those with a *3 allele (p = 0.031) nih.govtandfonline.com. Another study showed that subjects with the SLCO2B1 c.1457C>T allele had a significant decrease in fexofenadine AUC when administered with water compared to subjects with the c.[1457C]+c[=] genotype (1110 ± 347 vs. 1762 ± 542 ng·h/ml, P< 0.05) nih.gov. The SLCO2B1 1457CT/TT genotypes were associated with significantly lower AUC and C for fexofenadine during single exposure, along with increased CL/F and V/F values nih.gov.
The following table summarizes the impact of SLCO2B1 genotype on this compound pharmacokinetics:
| SLCO2B1 Genotype | This compound AUC (ng·h/mL) | p-value | Reference |
| 1/1 | Lower | 0.031 | nih.govtandfonline.com |
| *3 | Higher | 0.031 | nih.govtandfonline.com |
| c.1457C>T allele | 1110 ± 347 | < 0.05 | nih.gov |
| c.[1457C]+c[=] | 1762 ± 542 | < 0.05 | nih.gov |
MDR1 Gene Polymorphisms and Enantiomer Disposition
The MDR1 gene (also known as ABCB1) encodes P-glycoprotein (P-gp), an efflux transporter that plays a role in the transport of fexofenadine, with a potential for chiral discrimination nih.govresearchgate.netresearchgate.netresearchgate.netannualreviews.orgnih.gov. P-gp is believed to transport this compound to a greater extent than (R)-fexofenadine researchgate.netresearchgate.net.
Studies have investigated the association between MDR1 gene polymorphisms and fexofenadine enantiomer disposition nih.govtandfonline.commdpi.comnih.govnih.govpharmgkb.orgpharmgkb.org. Common polymorphisms include C1236T, G2677T/A, and C3435T nih.govnih.govniph.go.jp.
While some studies have suggested that MDR1 polymorphisms might influence fexofenadine disposition nih.govtandfonline.com, findings regarding the direct impact of specific MDR1 polymorphisms on fexofenadine pharmacokinetics have been inconsistent nih.govnih.gov. For example, one study found no statistically significant differences in fexofenadine disposition between subjects homozygous for the wild-type C allele and the TT genotype at position 3435 of the MDR1 gene nih.govnih.gov. Similarly, no significant differences were observed in pharmacokinetic measurements among subjects with G2677 GG, GT, and TT genotypes nih.gov.
However, the MDR1 C1236T polymorphism showed a significant correlation with changes in total allergic rhinitis symptom scores in male Jordanians treated with fexofenadine, although no significant correlation was found for the G2677T or C3435T polymorphisms in this study focusing on clinical response rather than direct pharmacokinetic parameters for enantiomers nih.gov.
Mechanistic Investigations of Drug Drug and Drug Food Interactions Involving S Fexofenadine
Interactions with P-gp Inhibitors (e.g., Erythromycin (B1671065), Ketoconazole (B1673606), Itraconazole (B105839), Verapamil)
P-glycoprotein (P-gp) is an efflux transporter that plays a role in the excretion of fexofenadine (B15129) drugbank.comnih.govnih.gov. Inhibition of P-gp can lead to altered pharmacokinetics of fexofenadine, including the (S)-enantiomer.
Mechanisms of Enhanced Gastrointestinal Absorption
P-gp is located in the intestinal epithelium, where it can limit the absorption of its substrates by pumping them back into the intestinal lumen drugs.com. When coadministered with P-gp inhibitors, the efflux activity of P-gp is reduced, leading to increased net absorption of fexofenadine from the gastrointestinal tract drugs.com. Ketoconazole, for instance, has been shown to inhibit the intestinal efflux of fexofenadine via P-gp drugs.com.
Differential Effects on (S)-Fexofenadine Plasma Levels and Clearance
Studies have indicated that P-gp inhibitors, such as itraconazole and verapamil, exhibit greater effects on the pharmacokinetics of this compound compared to the (R)-enantiomer nih.govresearchgate.netnih.gov. Verapamil, a P-gp inhibitor, increased the AUC of this compound by 3.5-fold and that of (R)-fexofenadine by 2.2-fold in one study nih.gov. This suggests a stereoselective interaction with P-gp, where the transporter may have differing affinities for each enantiomer nih.gov. Coadministration of erythromycin or ketoconazole has also resulted in increased steady-state plasma concentrations of fexofenadine researchgate.net.
Here is a summary of the effects of some P-gp inhibitors on fexofenadine pharmacokinetics:
| Inhibitor | Effect on Fexofenadine Plasma Concentration (AUC/Cmax) | Differential Effect on this compound vs (R)-Fexofenadine | Proposed Mechanism | Source |
| Ketoconazole | Increased (AUC by 164%, Cmax by 135%) | Not specified for enantiomers in this source | Inhibition of intestinal P-gp efflux | drugs.com |
| Itraconazole | Increased | Greater effect on this compound | P-gp inhibition | nih.govresearchgate.netnih.gov |
| Verapamil | Increased (AUC of this compound by 3.5-fold, (R)-fexofenadine by 2.2-fold) | Greater effect on this compound | P-gp inhibition | nih.govresearchgate.netnih.gov |
| Erythromycin | Increased | Not specified for enantiomers in this source | Increased absorption | researchgate.netdrugbank.com |
Interactions with OATP Modulators (e.g., Rifampicin)
Organic anion-transporting polypeptides (OATPs) are influx transporters involved in the uptake of fexofenadine in the intestine and liver drugbank.comnih.govnih.gov. Modulation of OATP activity can significantly impact fexofenadine pharmacokinetics.
Rifampicin (B610482) is known to be a potent inducer of P-gp and an inhibitor of OATPs researchgate.netnih.govresearchgate.net. Fexofenadine is a substrate for both transporter types researchgate.netnih.govresearchgate.net.
Impact on Fexofenadine Enantiomer Concentrations
Studies with rifampicin have shown significant increases in the plasma concentrations of both (R)- and this compound enantiomers researchgate.netnih.govresearchgate.net. Multiple doses of rifampicin (450 mg/day for 7 days) significantly increased the mean area under the plasma concentration-time curve (AUC) of (R)- and this compound by 3.10-fold and 3.48-fold, respectively researchgate.netnih.govresearchgate.net. Rifampicin also decreased the renal clearance of both enantiomers researchgate.netnih.govresearchgate.net. These effects are attributed primarily to the inhibition of OATP transporters, including OATP1B3, although a combination of OATP inhibition and P-gp induction may be involved researchgate.netnih.govresearchgate.net. The greater increase in this compound AUC compared to (R)-fexofenadine suggests a differential impact on the enantiomers researchgate.netnih.govresearchgate.net.
Here is a data table summarizing the effect of multiple-dose rifampicin on fexofenadine enantiomers:
| Pharmacokinetic Parameter | Fexofenadine Enantiomer | Change with Rifampicin (450 mg/day) | Source |
| Mean AUC | (R)-fexofenadine | 3.10-fold increase | researchgate.netnih.govresearchgate.net |
| Mean AUC | This compound | 3.48-fold increase | researchgate.netnih.govresearchgate.net |
| Renal Clearance | (R)-fexofenadine | 0.40-fold decrease | researchgate.netnih.govresearchgate.net |
| Renal Clearance | This compound | 0.47-fold decrease | researchgate.netnih.govresearchgate.net |
Food-Drug Interactions (e.g., Fruit Juices)
Consumption of certain fruit juices has been shown to interact with fexofenadine, leading to reduced oral bioavailability.
Inhibition of Intestinal OATP Activity and Reduced this compound Exposure
Fruit juices such as grapefruit, orange, and apple juice contain compounds that can inhibit organic anion-transporting polypeptides (OATPs), particularly OATP1A2 and OATP2B1, which are involved in the intestinal absorption of fexofenadine drugbank.comascpt.orgpatientcareonline.compharmaceutical-journal.comnus.edu.sgmedicalletter.orgpsychiatrist.comacs.orgsolvobiotech.com. Inhibition of these influx transporters in the intestine reduces the uptake of fexofenadine, leading to decreased plasma concentrations drugbank.comascpt.orgpatientcareonline.compharmaceutical-journal.comnus.edu.sgmedicalletter.orgpsychiatrist.com.
Studies have demonstrated that fruit juices significantly decrease the exposure of both (R)- and this compound enantiomers, with a potentially greater effect on the (S)-enantiomer nih.govresearchgate.net. For example, grapefruit juice significantly decreased the AUC for (R)- and this compound by 39% and 52%, respectively, in one study researchgate.net. Orange juice and apple juice have also been shown to decrease fexofenadine AUC, by 72% and 77%, respectively, in studies using large volumes of juice drugs.compharmaceutical-journal.com. Cranberry juice has also been identified as an inhibitor of intestinal OATP1A2 and OATP2B1, significantly reducing fexofenadine exposure in mice acs.org.
The reduction in fexofenadine bioavailability by fruit juices is primarily attributed to the inhibition of intestinal OATP uptake transporters drugs.comascpt.orgpatientcareonline.compharmaceutical-journal.comnus.edu.sgpsychiatrist.com.
Here is a data table illustrating the effect of various fruit juices on fexofenadine AUC:
| Fruit Juice | Fexofenadine AUC Reduction (compared to water) | Volume Consumed | Source |
| Grapefruit juice | 42% (single 300ml) | 300 mL | pharmaceutical-journal.com |
| Grapefruit juice | 64% (single 1.2L) | 1.2 L | pharmaceutical-journal.com |
| Grapefruit juice | 67% (normal strength, 1.2L) | 1.2 L | drugs.compharmaceutical-journal.com |
| Grapefruit juice | 23% (1/4 strength, 1.2L) | 1.2 L | drugs.compharmaceutical-journal.com |
| Orange juice | 72% (normal strength, 1.2L) | 1.2 L | drugs.compharmaceutical-journal.com |
| Apple juice | 77% (normal strength, 1.2L) | 1.2 L | drugs.compharmaceutical-journal.com |
| Cranberry juice | 50% (in mice) | Not specified | acs.org |
Interaction with Antacids: Binding and Bioavailability Reduction
Co-administration of this compound, the pharmacologically active enantiomer of fexofenadine, with antacids containing aluminum and magnesium hydroxide (B78521) is known to result in a reduction in the oral bioavailability of fexofenadine. This interaction is primarily attributed to binding within the gastrointestinal tract medicines.org.uksath.nhs.uksanofi.comktzcompany.comkentpharma.co.ukmedex.com.bdhpra.ie.
Studies have demonstrated that administering an antacid containing aluminum and magnesium hydroxide gels shortly before fexofenadine hydrochloride leads to decreased systemic exposure to fexofenadine medicines.org.uksanofi.comktzcompany.comkentpharma.co.ukmedex.com.bdhpra.ie. Specifically, administration of an aluminum and magnesium hydroxides antacid 15 minutes prior to a 120 mg dose of fexofenadine hydrochloride resulted in a significant reduction in both the peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of fexofenadine nih.govdrugs.comdrugs.comfda.govresearchgate.net.
Research findings indicate that co-administration of a 120 mg dose of fexofenadine hydrochloride with an aluminum and magnesium hydroxides antacid (such as Maalox) within 15 minutes led to a 43% decrease in Cmax and a 41% decrease in AUC nih.govdrugs.comdrugs.comfda.govresearchgate.net. This reduction in bioavailability is most likely due to the formation of insoluble complexes between fexofenadine and the aluminum and magnesium ions present in the antacid within the gastrointestinal tract, thereby limiting the absorption of fexofenadine medicines.org.uksath.nhs.ukktzcompany.comkentpharma.co.ukmedex.com.bdhpra.ie.
The mechanism is proposed to involve the binding of fexofenadine to the metal cations in the antacids, reducing the amount of free drug available for absorption across the intestinal membrane medicines.org.uksath.nhs.ukktzcompany.comkentpharma.co.ukmedex.com.bdhpra.ie. While the clinical significance of this reduction in exposure is not always explicitly stated as fully characterized, the consistent observation of decreased Cmax and AUC highlights a notable pharmacokinetic interaction drugs.comdrugs.comfda.gov.
Based on these findings, it is generally recommended to separate the administration of fexofenadine hydrochloride and aluminum and magnesium hydroxide-containing antacids by at least 2 hours to minimize this interaction and ensure adequate absorption of fexofenadine medicines.org.uksath.nhs.uksanofi.comktzcompany.comkentpharma.co.ukmedex.com.bdhpra.ie.
Here is a summary of the observed pharmacokinetic effects:
| Co-administered Substance | Fexofenadine AUC Reduction (%) | Fexofenadine Cmax Reduction (%) |
| Aluminum and Magnesium Hydroxides Antacid* | 41 | 43 |
*Administered 15 minutes prior to fexofenadine hydrochloride (120 mg dose) nih.govdrugs.comdrugs.comfda.govresearchgate.net.
Synthesis and Enantioseparation Methodologies for S Fexofenadine
Strategies for Chiral Synthesis of (S)-Fexofenadine
Chiral synthesis aims to produce a specific enantiomer directly. For complex molecules like fexofenadine (B15129), this often involves multi-step pathways incorporating stereocontrol elements.
Stereoselective Reaction Pathways in Multi-Step Synthesis
While specific detailed stereoselective synthesis pathways solely for this compound were not extensively detailed in the search results, general principles of stereoselective synthesis are applicable. Multi-step synthesis of fexofenadine involves reactions such as Friedel-Crafts acylation, N-alkylation, carbonyl reduction, and hydrolysis. google.comresearchgate.netacs.orggoogle.com Introducing stereocontrol into one or more of these steps is crucial for chiral synthesis. For instance, a key intermediate with a chiral center could be formed via a stereoselective reaction, and this stereochemistry would ideally be maintained throughout subsequent steps leading to this compound. The racemic mixture of fexofenadine has a chiral center at the hydroxyl group on the butyl chain connected to the phenyl ring. wikipedia.org Stereoselective reduction of a ketone precursor at this position could be a potential strategy in a chiral synthetic route.
Utilization of Chiral Auxiliaries and Reagents in Enantioselective Synthesis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to influence the stereochemical outcome of a reaction. wikipedia.org Chiral reagents are used in enantioselective reactions to favor the formation of one enantiomer over the other. The search results mention the use of chiral derivatizing reagents for enantioseparation nih.govresearchgate.netresearchgate.net, which is a related but distinct concept from using chiral auxiliaries or reagents in the synthesis itself. However, the principle of using chiral entities to induce asymmetry is fundamental to both. In the context of synthesizing this compound, chiral auxiliaries could be attached to a precursor molecule near the site where the chiral center is formed, guiding the reaction towards the desired stereochemistry. Similarly, chiral reagents could be employed in reactions like the carbonyl reduction step to favor the formation of the (S)-alcohol. While specific examples for this compound synthesis were not found, the literature on chiral synthesis of similar complex molecules would provide relevant methodologies.
Diastereomeric Derivatization for Enantioseparation
When chiral synthesis is not feasible or to separate enantiomers from a racemic mixture, diastereomeric derivatization is a common approach. This involves reacting the enantiomers with a chiral derivatizing reagent to form diastereomers, which have different physical properties and can be separated using standard chromatographic techniques. mdpi.com
Formation of Diastereomeric Amide and Anhydride (B1165640) Derivatives
Enantioselective analysis of racemic fexofenadine using achiral HPLC has been achieved via a derivatization approach. nih.govresearchgate.netresearchgate.net This method involves reacting (RS)-fexofenadine with chiral derivatizing reagents, such as N-hydroxy-benzotriazolyl-(S)-naproxen ester and chirally pure amines. nih.govresearchgate.netresearchgate.netresearchgate.net This reaction leads to the formation of diastereomeric amide and anhydride derivatives. nih.govresearchgate.net The formation of diastereomers is crucial because, unlike enantiomers, diastereomers have different chemical and physical properties, including different retention times on a standard achiral stationary phase.
HPLC-Based Enantioseparation and Isolation Techniques
Once diastereomeric derivatives of (S)- and (R)-fexofenadine are formed, they can be separated using high-performance liquid chromatography (HPLC). nih.gov Analytical and preparative HPLC can be used for this separation and subsequent isolation of the individual diastereomers. nih.gov The separation is typically performed on a reversed-phase C18 column using mobile phases consisting of mixtures of acetonitrile (B52724) or methanol (B129727) with a buffer. nih.gov Detection is commonly done by UV absorbance. nih.gov
Advanced Chromatographic Methods for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of this compound is critical. Advanced chromatographic methods, particularly chiral chromatography, are employed for this purpose.
HPLC with chiral stationary phases (CSPs) is a direct method for separating enantiomers without prior derivatization. mdpi.com Various types of chiral stationary phases exist, including those based on cyclodextrins, proteins, or polysaccharide derivatives. encyclopedia.pubdntb.gov.ua For fexofenadine enantiomers, separation has been achieved using a Chiral CD-Ph column with a mobile phase of potassium dihydrogen phosphate (B84403) and acetonitrile. researchgate.netnih.gov Another study mentioned using a Chiralpak AD-H column for separating other antihistamine enantiomers, suggesting similar polysaccharide-based columns could be applicable to fexofenadine. mdpi.com
Capillary electrophoresis (CE) is another technique that can be used for chiral separations, often employing chiral selectors in the background electrolyte. encyclopedia.pub Cyclodextrins, both native and derivatized, are common chiral selectors in CE and have shown success in separating positively charged and neutral chiral compounds. encyclopedia.pub While specific details for this compound separation by CE were not extensively found, the principles suggest its potential applicability.
Advanced techniques like LC-MS/MS can be coupled with chiral chromatography for sensitive and selective detection and quantification of enantiomers, even at low concentrations in complex matrices like biological samples. researchgate.netjchr.org This is particularly useful for assessing enantiomeric purity in pharmacokinetic studies. researchgate.net
Chiral Stationary Phase Chromatography
Chiral Stationary Phase (CSP) chromatography, a form of High-Performance Liquid Chromatography (HPLC), is a widely applied technique for the enantioseparation of chiral compounds. This method utilizes a stationary phase that contains a chiral selector capable of interacting differently with each enantiomer, leading to their separation as they pass through the column. Various types of CSPs have been explored for the enantioseparation of fexofenadine.
Research has evaluated chiral columns based on polysaccharides and macrocyclic antibiotics for the separation of fexofenadine enantiomers ufg.brufg.br. In one study, seven polysaccharide-based columns (Chiralcel® OD-H, Chiralcel OJ®, Chiralpak® AS, Chiralpak® AD, Chiralpak AD-RH®, Lux® cellulose (B213188) 1, and Lux® cellulose 2) and one macrocyclic antibiotic-based column (Chirobiotic V®) were tested ufg.brufg.br. The mobile phases included acetonitrile, ethanol, methanol, and water in polar organic and reversed-phase modes, with and without acidic (acetic acid) and basic (triethylamine) additives ufg.brufg.br.
Successful separation of fexofenadine enantiomers was achieved using a Lux® cellulose 1 column with a mobile phase composed of water:methanol (35:65, v/v) containing 0.3% triethylamine (B128534) and 0.4% acetic acid ufg.brufg.br. Under these conditions, at a flow rate of 0.6 mL/min and detection at 220 nm, the analysis time was less than 20 minutes, and a resolution of 1.397 was obtained between the enantiomeric peaks ufg.brufg.br. This study highlighted the effectiveness of polysaccharide-based CSPs for fexofenadine enantioseparation ufg.brufg.br.
Another study utilized a chiral CD-Ph column, which is based on phenyl-carbamated β-cyclodextrin, for the separation of (R)- and this compound in human plasma researchgate.netnih.govchromatographyonline.com. This method employed a mobile phase of 0.5% KH₂PO₄-acetonitrile (65:35, v/v) at a flow rate of 0.5 mL/min, with detection at 220 nm researchgate.netnih.gov. The method demonstrated linearity over a concentration range of 25 to 625 ng/mL for both enantiomers and was applied to measure enantiomer concentrations in clinical samples researchgate.netnih.gov. The Chiral CD-Ph column has been noted for its utility in separating basic and neutral compounds and its applicability to clinical samples chromatographyonline.com.
Furthermore, enantioselective LC-MS/MS methods for determining fexofenadine in biological matrices have been developed using a Chirobiotic V column nih.gov. This method achieved resolution of the (R)-(+)- and (S)-(-)-fexofenadine enantiomers and was validated for linearity over a range of 0.025-100 ng/mL in plasma and 0.02-10 µg/mL in urine for each enantiomer nih.gov.
While direct separation on CSPs is common, an indirect approach involving derivatization has also been explored. Enantioselective analysis of racemic fexofenadine was performed by achiral HPLC after derivatization with a chiral agent, R-(+)-1-phenylethylisocyanate researchgate.net. This method, using a reversed-phase analytical column, achieved complete enantioseparation with the excess reagent eluting before the diastereoisomeric pair researchgate.net. Another derivatization approach involved using N-hydroxy-benzotriazolyl-(S)-naproxen ester and chirally pure amines to form diastereomeric amide and anhydride derivatives, which were then separated by achiral HPLC nih.gov.
The table below summarizes some of the reported chiral chromatographic conditions for fexofenadine enantioseparation:
| CSP Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution | Matrix | Ref. |
| Polysaccharide (Cellulose) | Lux® cellulose 1 | Water:Methanol (35:65, v/v) + 0.3% TEA + 0.4% Acetic Acid | 0.6 | 220 | 1.397 | Not specified | ufg.brufg.br |
| Cyclodextrin (β-CD) | Chiral CD-Ph | 0.5% KH₂PO₄-Acetonitrile (65:35, v/v) | 0.5 | 220 | Not specified | Human plasma | researchgate.netnih.gov |
| Macrocyclic Antibiotic | Chirobiotic V | Not specified in snippet | Not specified | LC-MS/MS | Not specified | Plasma, Urine | nih.gov |
| Achiral (after deriv.) | Reversed-phase (C18) | MeCN-TEAP buffer and MeOH-TEAP buffer (v/v) pH 7.5 | 0.7 | 225 | Not specified | (RS)-fexofenadine | nih.gov |
Supercritical Fluid Chromatography for Enantioseparation
Supercritical Fluid Chromatography (SFC) has gained increasing attention as a complementary or alternative technique to HPLC for chiral separations. SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component, often mixed with an organic co-solvent and modifiers. The unique properties of supercritical fluids, such as lower viscosity and higher diffusivity compared to liquids, can lead to faster separations, reduced solvent consumption, and greener methodologies up.ptd-nb.info.
SFC is well-suited for chiral analysis, and chiral stationary phases similar to those used in HPLC, including polysaccharide-based and macrocyclic glycopeptide-based CSPs, are also employed in SFC d-nb.infoafmps.be. These CSPs interact with enantiomers through various mechanisms, facilitating their separation d-nb.info.
While the provided search results indicate that fexofenadine has been included in multi-residue methods utilizing SFC-MS/MS for analysis in environmental samples, specific detailed conditions focusing solely on the enantioseparation of this compound from its racemate using SFC are not extensively detailed within these snippets nih.gov. Fexofenadine was listed as a compound analyzed in a multi-residue SFC method, with linearity results reported, but the chiral separation aspect for fexofenadine in this specific context was not elaborated nih.gov.
General advantages of chiral SFC for enantioseparation include the possibility of higher flow rates and shorter analysis times due to the properties of the mobile phase up.pt. The use of CO₂ as the main component also contributes to reduced organic solvent consumption and waste generation up.pt. SFC columns can often tolerate higher backpressures and have shorter equilibration times, facilitating gradient elution nih.gov.
Research into updating generic screening approaches in sub- or supercritical fluid chromatography for the enantioresolution of pharmaceuticals has included fexofenadine in test sets to evaluate the performance of different polysaccharide-based stationary phases and mobile phase compositions afmps.be. This suggests ongoing efforts to optimize SFC methods for the chiral separation of various drug compounds, including fexofenadine enantiomers afmps.be.
The solubility of fexofenadine hydrochloride in supercritical carbon dioxide has also been investigated, which is a relevant factor for developing SFC methods researchgate.net.
While specific, detailed protocols for the preparative or analytical enantioseparation of this compound using SFC were not prominently featured in the provided search results, the general applicability and advantages of SFC for chiral separations, coupled with the inclusion of fexofenadine in SFC studies, suggest that SFC is a viable and developing technique for the enantioseparation of this compound. Further research may provide more specific insights into optimized SFC conditions for isolating or analyzing this compound.
Advanced Analytical Methods for S Fexofenadine in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Characterization
LC-MS/MS is a powerful and widely used technique for the quantification of pharmaceutical compounds, including (S)-fexofenadine, in biological matrices due to its high sensitivity, selectivity, and ability to handle complex samples. researchgate.net The coupling of liquid chromatography with tandem mass spectrometry allows for efficient separation of the analyte from matrix components and specific detection based on characteristic mass transitions.
Method Development and Validation for Enantiomer-Specific Analysis
Developing LC-MS/MS methods for the enantioselective analysis of this compound requires the use of chiral stationary phases (CSPs) in the chromatographic separation step. researchgate.netresearchgate.net CSPs enable the separation of enantiomers, which have identical physical and chemical properties in an achiral environment but can interact differently with a chiral stationary phase. semanticscholar.org
Method validation is a critical process to ensure the reliability and accuracy of the analytical method for its intended purpose. researchgate.netnih.gov Key validation parameters for enantiomer-specific LC-MS/MS methods in biological matrices typically include:
Specificity: Ensuring the method can distinguish between this compound, its (R)-enantiomer, potential metabolites, and endogenous matrix components. researchgate.net
Sensitivity: Determining the lower limit of quantification (LLOQ) and lower limit of detection (LLOD), which represent the lowest concentrations that can be reliably measured and detected, respectively. Reported LLOQ values for fexofenadine (B15129) enantiomers in plasma and urine have been as low as 0.025 ng/mL and 0.02 µg/mL, respectively. researchgate.netnih.gov
Linearity: Establishing the range of concentrations over which the method provides a proportional response. Linear ranges for fexofenadine in biological matrices using LC-MS/MS have been reported, for example, 1-500 ng/mL in cell lysates. nih.govnih.gov
Accuracy: Assessing the closeness of measured values to the true concentration.
Precision: Evaluating the reproducibility of the measurements under given conditions (intra-day and inter-day precision). researchgate.netnih.gov
Recovery: Determining the efficiency of the extraction procedure from the biological matrix. medipol.edu.tr
Matrix Effects: Assessing the influence of the biological matrix on the ionization and detection of the analyte in the mass spectrometer.
Sample preparation is a crucial step in LC-MS/MS analysis of biological matrices to remove interfering substances and concentrate the analyte. Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP). While SPE is often used for its selectivity and recovery, LLE and PP are also employed, offering simpler and faster alternatives, although sometimes with lower recovery or potential for matrix effects. medipol.edu.tr
An example of an enantioselective LC-MS/MS method involved the use of a Chirobiotic V column for the separation of (R)-(+)- and (S)-(-)-fexofenadine enantiomers in plasma and urine. researchgate.netresearchgate.net The method utilized (S)-(-)-metoprolol as an internal standard and involved chloroform (B151607) extraction from an acidic medium. researchgate.net
Application in Pharmacokinetic and Drug Interaction Studies
Enantiomer-specific LC-MS/MS methods are vital for understanding the pharmacokinetics of chiral drugs like fexofenadine. These studies investigate how each enantiomer is absorbed, distributed, metabolized, and excreted (ADME) in the body. nih.gov Differences in the pharmacokinetic profiles of enantiomers can be significant and may lead to variations in efficacy and safety.
LC-MS/MS is particularly useful in pharmacokinetic studies to determine parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life for each enantiomer. researchgate.netnih.gov For instance, enantioselective LC-MS/MS methods have been applied to study the maternal-fetal pharmacokinetics of fexofenadine enantiomers, revealing information about their transplacental transfer. researchgate.netnih.gov
Furthermore, these methods are essential for investigating drug interactions that may enantioselectively affect the disposition of fexofenadine. Fexofenadine is known to be a substrate for drug transporters, and drug interactions involving these transporters can alter its pharmacokinetics. nih.govresearchgate.net Enantiomer-specific analysis helps to elucidate whether such interactions preferentially affect one enantiomer over the other. Studies have used LC-MS/MS to quantify fexofenadine in cell lysates to investigate transporter function and potential drug-drug interactions. nih.govnih.gov
Data from pharmacokinetic studies utilizing enantioselective LC-MS/MS can provide valuable insights into the in vivo behavior of this compound. For example, a study investigating the maternal-fetal pharmacokinetics of fexofenadine enantiomers in plasma and urine of parturient women using enantioselective LC-MS/MS reported an enantiomeric ratio (AUC0-∞ (R)-(+)/(S)-(-)) in plasma close to 1.5, while in urine it was close to unity. The transplacental transfer was approximately 18% for both enantiomers. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) with Specialized Detection
UV and Fluorescence Detection for Enantiomeric Analysis
For enantiomeric analysis of this compound by HPLC, chiral columns are necessary to achieve separation of the enantiomers. researchgate.netwvu.edu Once separated, the enantiomers can be detected by UV or fluorescence detectors.
UV detection is commonly used for compounds that absorb UV light at a specific wavelength. Fexofenadine has chromophoric groups in its structure, allowing for UV detection, typically at wavelengths around 210-254 nm. nih.govingentaconnect.comresearchgate.netdergipark.org.trijprajournal.com
Fluorescence detection offers higher sensitivity compared to UV detection for compounds that exhibit native fluorescence or can be derivatized to become fluorescent. Fexofenadine has been shown to be detectable by fluorescence, with reported excitation and emission wavelengths. researchgate.netnih.gov HPLC with fluorescence detection has been demonstrated as a reliable method for determining fexofenadine in biological samples. researchgate.netnih.gov
Optimization of Chromatographic Conditions for Chiral Resolution
Achieving adequate chiral resolution of this compound from its (R)-enantiomer is paramount in HPLC methods. This involves optimizing various chromatographic parameters, including:
Chiral Stationary Phase (CSP): The choice of CSP is critical for successful enantioseparation. Different types of chiral columns are available, such as those based on cyclodextrins or macrocyclic glycopeptides, each offering different separation mechanisms. researchgate.netwvu.edumdpi.com A chiral CD-Ph column has been used for the separation of (R) and this compound. researchgate.net
Mobile Phase Composition: The composition of the mobile phase, including the type and ratio of organic modifiers (e.g., acetonitrile (B52724), methanol), buffer salts, pH, and additives, significantly affects retention and selectivity. nih.govingentaconnect.comdergipark.org.trijprajournal.comnih.gov Optimization of the mobile phase is necessary to achieve sufficient separation and peak shape.
Flow Rate: The flow rate of the mobile phase influences the separation efficiency and analysis time.
Temperature: Column temperature can affect retention and selectivity in chiral separations.
Optimization studies involve systematically varying these parameters to achieve baseline separation of the enantiomers with acceptable peak resolution, symmetry, and efficiency within a reasonable run time.
HPLC methods with UV or fluorescence detection have been developed and validated for the determination of fexofenadine in biological fluids. researchgate.netnih.govresearchgate.netnih.gov These methods often involve sample preparation steps like liquid-liquid extraction or solid-phase extraction to isolate and concentrate the analyte from the biological matrix. medipol.edu.trnih.gov
An example of an HPLC-fluorescence method for the separation of fexofenadine enantiomers in Collie plasma utilized a chiral CD-Ph column with fluorescence detection at an excitation wavelength of 220 nm and emission wavelength of 300 nm. researchgate.net
Novel Spectroscopic and Electrometric Techniques
Beyond the widely used LC-MS/MS and HPLC methods, researchers are exploring novel spectroscopic and electrometric techniques for the analysis of fexofenadine in biological matrices. These approaches may offer advantages in terms of simplicity, speed, or cost-effectiveness.
Spectroscopic methods, such as fluorescence spectroscopy, can be applied for the determination of fexofenadine. A spectrofluorimetric method based on the interaction of fexofenadine with a biological dye has been reported for tracking the drug in human biofluids. researchgate.net This method utilized the effect of fexofenadine on the emission amplitude of the dye. researchgate.net Novel fluorescent probes, such as N,P-doped carbon quantum dots, are also being investigated for fexofenadine determination, potentially offering high sensitivity and selectivity. rsc.org
Electrometric methods, such as potentiometry, have also been explored for fexofenadine analysis. These methods often involve the use of ion-selective electrodes. jchr.org While potentially simpler, electrometric methods can sometimes be susceptible to interferences from matrix components. rsc.org
While these novel techniques show promise, LC-MS/MS and HPLC with specialized detection remain the predominant and most validated methods for the sensitive and enantiomer-specific analysis of this compound in biological matrices, particularly for complex applications like pharmacokinetic and drug interaction studies.
Spectrofluorimetric Approaches Utilizing Quantum Dots
Spectrofluorimetric methods, known for their inherent sensitivity and selectivity, have gained attention for fexofenadine determination rsc.org. The integration of quantum dots (QDs) as fluorescent probes represents a promising advancement in this area. QDs are semiconductor nanocrystals with unique optical properties, including high fluorescence intensity and photostability researchgate.net.
Recent research has explored the use of doped carbon quantum dots (CQDs) for the sensitive determination of fexofenadine. For instance, nitrogen and phosphorus co-doped carbon quantum dots (N,P CQDs) have been developed as fluorescent probes. These N,P CQDs exhibit strong fluorescence quenching upon interaction with fexofenadine, forming the basis of a quantitative method rsc.orgrsc.orgresearchgate.net. This quenching mechanism can be investigated through techniques like Stern-Volmer analysis researchgate.net.
A method utilizing N,P CQDs for fexofenadine determination demonstrated excellent linearity over a specific concentration range and a low limit of detection rsc.orgresearchgate.net. The method's performance was validated according to guidelines, showing high accuracy, precision, and selectivity rsc.orgresearchgate.net. Such QD-based spectrofluorimetric methods offer advantages like high sensitivity and potential for use in complex biological matrices, although matrix effects need careful investigation rsc.orgresearchgate.net.
Another approach involves using silver nanoparticles (NPs) as a fluorescence probe for fexofenadine. The addition of fexofenadine to a solution of silver NPs can cause a significant quenching of the silver NPs' emission band, which can be correlated to the drug concentration researchgate.net. This method has been applied to determine fexofenadine in biological fluids such as human serum and urine researchgate.net.
Potentiometric Sensors for Fexofenadine Determination
Potentiometric sensors, particularly those based on ion-selective electrodes (ISEs), offer a simple, accurate, and cost-effective approach for determining fexofenadine rsc.orgnih.govekb.eg. These sensors measure the potential difference across a membrane that selectively interacts with the analyte.
Various types of potentiometric sensors have been developed for fexofenadine, including those utilizing carbon paste and polymeric membrane electrodes rsc.org. Recent studies have focused on developing solid-state ion-selective sensors using a polyvinylchloride (PVC) matrix. These sensors often incorporate ion exchangers, such as sodium tetraphenyl boron (NaTPB), and sometimes ionophores, like β-cyclodextrin, to enhance selectivity for fexofenadine .
Potentiometric sensors for fexofenadine have shown linear responses over specific concentration ranges and exhibit Nernstian slopes, indicating a predictable relationship between potential and analyte concentration ekb.eg. These sensors can be applied for the direct potentiometric determination of fexofenadine in samples nih.govekb.eg. Advantages of these electrodes include their small size, suitability for use in biological systems, rapid response time, and long lifetime compared to traditional ISEs nih.gov. They can also be used for analyzing turbid or colored solutions without extensive sample pretreatment nih.gov.
Studies have successfully applied potentiometric methods for the determination of fexofenadine in pharmaceutical preparations and spiked human plasma and urine samples researchgate.net. The selectivity of these sensors is evaluated by assessing the influence of potential interfering substances that might be present in biological matrices or pharmaceutical formulations nih.govekb.eg.
Validation Parameters in Analytical Method Development (e.g., LOD, LOQ, Precision, Accuracy, Robustness, Matrix Effects)
The validation of an analytical method is a crucial process to ensure its reliability, accuracy, and consistency for its intended purpose, especially when applied to complex biological matrices. Several parameters are evaluated during validation, typically following guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) rsc.orgdergipark.org.trhistorymedjournal.comnih.gov.
Key validation parameters include:
Validation studies for fexofenadine analytical methods in biological matrices have reported data on these parameters, demonstrating acceptable linearity, LOD, LOQ, precision, and accuracy within specified ranges researchgate.netrsc.orgresearchgate.netdergipark.org.tralinteridergisi.com. Robustness is evaluated by introducing minor variations to method parameters to ensure the method's reliability under slightly different conditions researchgate.netdergipark.org.trnih.gov. Matrix effects are specifically investigated to confirm the method's applicability to biological samples researchgate.net.
Data Tables
Here are examples of how data from research findings on method validation could be presented:
Table 1: Summary of Validation Parameters for a Spectrofluorimetric Method Using N,P CQDs for Fexofenadine
| Parameter | Value / Range | Notes | Source |
|---|---|---|---|
| Linearity | 0.02 – 1.5 µg/mL | r² = 0.9998 | rsc.orgresearchgate.net |
| LOD | 0.006 µg/mL (6 ng/mL) | Calculated based on S/N ratio | rsc.orgresearchgate.netrsc.org |
| LOQ | Not explicitly stated | Implied to be higher than LOD | rsc.org |
| Precision | High precision | Intra-day and inter-day evaluated | rsc.orgresearchgate.net |
| Accuracy | High accuracy | Evaluated according to ICH M10 | rsc.orgresearchgate.net |
| Selectivity | High selectivity | Evaluated against excipients and plasma components | rsc.orgresearchgate.net |
| Robustness | Unaffected by small variations | pH, CQDs volume, incubation time varied | researchgate.net |
| Matrix Effects | Investigated | Analyzed spiked plasma samples | researchgate.net |
Table 2: Summary of Validation Parameters for an HPLC Method for Fexofenadine Enantiomers
| Parameter | (R)-Fexofenadine Value | This compound Value | Notes | Source |
|---|---|---|---|---|
| Linearity | 25 – 625 ng/mL | 25 – 625 ng/mL | r² > 0.993 | researchgate.net |
| LOD | Not explicitly stated | Not explicitly stated | Implied to be lower than LOQ | researchgate.net |
| LOQ | 25 ng/mL | 25 ng/mL | researchgate.net | |
| Precision (% RSD) | < 13.6% (Intra- and Inter-day) | < 13.6% (Intra- and Inter-day) | Evaluated at different concentration levels | researchgate.net |
| Accuracy (% Error) | Within 8.8% | Within 8.8% | Evaluated over the linear range | researchgate.net |
| Selectivity | Achieved chiral separation | Achieved chiral separation | Using a Chiral CD-Ph column | researchgate.net |
Table 3: Summary of Validation Parameters for a Potentiometric Sensor for Fexofenadine
| Parameter | Value / Range | Notes | Source |
|---|---|---|---|
| Linearity | 5 × 10⁻⁴ to 2.5 × 10⁻³ M | Nernstian slope: 56.92 mV decade⁻¹ | |
| LOD | 2.5 × 10⁻⁴ M | ||
| LOQ | 4.5 × 10⁻⁴ M | ||
| Precision (% RSD) | < 2.5% | Low relative standard deviation | |
| Accuracy (% Recovery) | 100.7% | Mean percentage recovery | |
| Selectivity | Excellent selectivity | Evaluated against potential interferents | |
| pH Range | 2.5 – 6 | Effective working pH range |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 6603853 |
| Fexofenadine | 3348 |
| Fexofenadine HCl | 63002 |
| Terfenadine (B1681261) | 5357 |
| Levocetirizine | 1549000 |
| Desloratadine | 124069 |
| Cetirizine (B192768) | 2678 |
| Bilastine | 185460 |
| Diphenhydramine (B27) | 3122 |
| Loratadine | 3957 |
| Pseudoephedrine | 7028 |
| Azelastine HCl | 241994 |
| Montelukast sodium | 423637 |
This compound is an enantiomer of the widely used second-generation antihistamine, fexofenadine. While fexofenadine is commonly administered as a racemic mixture, the ability to specifically analyze individual enantiomers like this compound in biological samples is vital for comprehensive pharmacokinetic and pharmacodynamic investigations researchgate.netufg.br. This article delves into advanced analytical methodologies, specifically spectrofluorimetric techniques employing quantum dots and potentiometric sensors, developed for the determination of this compound within biological matrices. Furthermore, it outlines the critical validation parameters essential for establishing the reliability of such analytical methods.
Precise and sensitive analytical methods are paramount for accurately quantifying fexofenadine and its enantiomers in biological specimens such as plasma, serum, and urine. These methods are indispensable for understanding drug disposition, facilitating therapeutic drug monitoring, and supporting bioequivalence studies rsc.org. While conventional methods like high-performance liquid chromatography with UV detection (HPLC-UV) are utilized, advanced techniques offer the potential for enhanced sensitivity, improved selectivity, and potentially simplified procedures rsc.orgrsc.org.
Spectrofluorimetric Approaches Utilizing Quantum Dots
Spectrofluorimetry, recognized for its inherent sensitivity and selectivity, has emerged as a valuable technique for fexofenadine determination rsc.org. The incorporation of quantum dots (QDs) as fluorescent probes represents a significant advancement in this analytical domain. QDs are nanoscale semiconductor crystals characterized by distinctive optical properties, including high fluorescence intensity and notable photostability researchgate.net.
Recent research highlights the application of doped carbon quantum dots (CQDs) for the sensitive quantification of fexofenadine. For instance, nitrogen and phosphorus co-doped carbon quantum dots (N,P CQDs) have been successfully developed as fluorescent probes. These N,P CQDs exhibit a pronounced quenching of their fluorescence in the presence of fexofenadine, forming the basis for a quantitative analytical method rsc.orgrsc.orgresearchgate.net. The mechanism underlying this quenching effect can be elucidated through studies such as Stern-Volmer analysis researchgate.net.
A method employing N,P CQDs for fexofenadine determination demonstrated excellent linearity across a specific concentration range and achieved a low limit of detection rsc.orgresearchgate.net. The validation of this method, conducted in accordance with established guidelines, confirmed its high accuracy, precision, and selectivity rsc.orgresearchgate.net. Spectrofluorimetric methods utilizing QDs offer notable advantages, including high sensitivity and potential applicability to complex biological matrices, although careful assessment of matrix effects is necessary rsc.orgresearchgate.net.
Another explored spectrofluorimetric approach involves the use of silver nanoparticles (NPs) as a fluorescence probe for fexofenadine. The addition of fexofenadine to a solution containing silver NPs can induce a considerable quenching of the silver NPs' emission band, providing a means to correlate the fluorescence intensity change with the drug concentration researchgate.net. This method has been successfully applied for the determination of fexofenadine in biological fluids, including human serum and urine researchgate.net.
Potentiometric Sensors for Fexofenadine Determination
Potentiometric sensors, particularly those based on ion-selective electrodes (ISEs), provide a straightforward, accurate, and cost-effective platform for the determination of fexofenadine rsc.orgnih.govekb.eg. These sensors operate by measuring the potential difference across a selective membrane that interacts specifically with the analyte.
Various types of potentiometric sensors have been developed for fexofenadine analysis, including those incorporating carbon paste and polymeric membrane electrodes rsc.org. Recent advancements include the development of solid-state ion-selective sensors utilizing a polyvinylchloride (PVC) matrix. These sensors frequently incorporate ion exchangers, such as sodium tetraphenyl boron (NaTPB), and occasionally ionophores, like β-cyclodextrin, to enhance their selectivity towards fexofenadine .
Potentiometric sensors designed for fexofenadine have demonstrated linear responses over specific concentration ranges and exhibit Nernstian slopes, indicating a predictable relationship between the measured potential and the analyte concentration ekb.eg. These sensors are suitable for the direct potentiometric determination of fexofenadine in various samples nih.govekb.eg. The advantages of these electrodes include their compact size, suitability for use in biological systems, rapid response time, and extended lifespan compared to traditional ISEs nih.gov. Furthermore, they can be employed for the analysis of turbid or colored solutions without requiring extensive sample pretreatment nih.gov.
Studies have successfully applied potentiometric methods for the determination of fexofenadine in pharmaceutical preparations and in spiked human plasma and urine samples researchgate.net. The selectivity of these sensors is evaluated by assessing the potential interference from substances that may be present in biological matrices or pharmaceutical formulations nih.govekb.eg.
Validation Parameters in Analytical Method Development (e.g., LOD, LOQ, Precision, Accuracy, Robustness, Matrix Effects)
The validation of an analytical method is a critical process to ensure its reliability, accuracy, and consistency for its intended application, particularly when analyzing complex biological matrices. Method validation typically follows guidelines provided by regulatory bodies such as the International Council for Harmonisation (ICH) rsc.orgdergipark.org.trhistorymedjournal.comnih.gov.
Key parameters evaluated during method validation include:
Validation studies for analytical methods used to determine fexofenadine in biological matrices have reported data on these parameters, demonstrating acceptable linearity, LOD, LOQ, precision, and accuracy within specified ranges researchgate.netrsc.orgresearchgate.netdergipark.org.tralinteridergisi.com. Robustness is assessed by introducing minor variations to method parameters to ensure the method's reliability under slightly altered conditions researchgate.netdergipark.org.trnih.gov. Matrix effects are specifically investigated to confirm the method's suitability for the analysis of biological samples researchgate.net.
Data Tables
Here are examples of how data from research findings on method validation could be presented:
Table 1: Summary of Validation Parameters for a Spectrofluorimetric Method Using N,P CQDs for Fexofenadine
| Parameter | Value / Range | Notes | Source |
|---|---|---|---|
| Linearity | 0.02 – 1.5 µg/mL | r² = 0.9998 | rsc.orgresearchgate.net |
| LOD | 0.006 µg/mL (6 ng/mL) | Calculated based on S/N ratio | rsc.orgresearchgate.netrsc.org |
| LOQ | Not explicitly stated | Implied to be higher than LOD | rsc.org |
| Precision | High precision | Intra-day and inter-day evaluated | rsc.orgresearchgate.net |
| Accuracy | High accuracy | Evaluated according to ICH M10 | rsc.orgresearchgate.net |
| Selectivity | High selectivity | Evaluated against excipients and plasma components | rsc.orgresearchgate.net |
| Robustness | Unaffected by small variations | pH, CQDs volume, incubation time varied | researchgate.net |
| Matrix Effects | Investigated | Analyzed spiked plasma samples | researchgate.net |
Table 2: Summary of Validation Parameters for an HPLC Method for Fexofenadine Enantiomers
| Parameter | (R)-Fexofenadine Value | This compound Value | Notes | Source |
|---|---|---|---|---|
| Linearity | 25 – 625 ng/mL | 25 – 625 ng/mL | r² > 0.993 | researchgate.net |
| LOD | Not explicitly stated | Not explicitly stated | Implied to be lower than LOQ | researchgate.net |
| LOQ | 25 ng/mL | 25 ng/mL | researchgate.net | |
| Precision (% RSD) | < 13.6% (Intra- and Inter-day) | < 13.6% (Intra- and Inter-day) | Evaluated at different concentration levels | researchgate.net |
| Accuracy (% Error) | Within 8.8% | Within 8.8% | Evaluated over the linear range | researchgate.net |
| Selectivity | Achieved chiral separation | Achieved chiral separation | Using a Chiral CD-Ph column | researchgate.net |
Table 3: Summary of Validation Parameters for a Potentiometric Sensor for Fexofenadine
| Parameter | Value / Range | Notes | Source |
|---|---|---|---|
| Linearity | 5 × 10⁻⁴ to 2.5 × 10⁻³ M | Nernstian slope: 56.92 mV decade⁻¹ | |
| LOD | 2.5 × 10⁻⁴ M | ||
| LOQ | 4.5 × 10⁻⁴ M | ||
| Precision (% RSD) | < 2.5% | Low relative standard deviation | |
| Accuracy (% Recovery) | 100.7% | Mean percentage recovery | |
| Selectivity | Excellent selectivity | Evaluated against potential interferents | |
| pH Range | 2.5 – 6 | Effective working pH range |
Mechanistic Toxicology and Safety Profile of S Fexofenadine
Absence of Cardiotoxic Mechanisms Compared to Terfenadine (B1681261)
Terfenadine was withdrawn from the market due to its association with serious cardiac arrhythmias, specifically Torsades de Pointes, which resulted from the blockade of cardiac potassium channels. wikipedia.orgnih.gov Fexofenadine (B15129), in contrast, has demonstrated a significantly reduced potential for such cardiotoxicity. nih.govnih.gov
Lack of Cardiac Potassium Channel Blockade
A key difference in the safety profiles of fexofenadine and terfenadine lies in their interaction with the human ether-a-go-go-related gene (hERG) encoded potassium channel (Kv11.1), which is crucial for cardiac repolarization. jiaci.orgnih.gov Terfenadine is known to block these channels, leading to prolonged QT intervals. wikipedia.orgjiaci.orgnih.gov Fexofenadine, the major active metabolite of terfenadine, lacks this significant hERG blocking activity. wikipedia.orgjiaci.orgnih.govnih.gov Studies have confirmed that fexofenadine does not inhibit wild-type hERG channels, even at concentrations significantly higher than those achieved therapeutically. nih.govnih.gov Furthermore, investigations into specific hERG channel variants, such as the K897T polymorphism, have also shown insensitivity to fexofenadine blockade. nih.govnih.gov This lack of interaction with the hERG channel is a primary reason for fexofenadine's improved cardiac safety. wikipedia.orgjiaci.orgnih.gov
In Vitro and In Vivo Electrophysiological Studies
Electrophysiological studies, both in vitro and in vivo, have supported the finding that fexofenadine does not significantly affect cardiac repolarization. In vitro studies using preparations like rabbit Purkinje fibres have shown that while terfenadine and astemizole (B1665302) prolonged action potential duration, fexofenadine did not significantly affect this parameter at relevant concentrations. nih.gov In vivo studies in animal models, such as halothane-anesthetized dogs, have also indicated that fexofenadine itself lacks electrophysiological activity on the heart. jst.go.jpresearchgate.net Clinical trials in healthy volunteers receiving high doses of fexofenadine (up to 1400 mg over a week or single doses of up to 800 mg) have not revealed clinically significant QT prolongation or an increase in adverse cardiovascular events compared to placebo. jiaci.orgwikipedia.orgmedicines.org.au This is in contrast to the cardiotoxic effects observed with terfenadine, particularly when its metabolism was inhibited by co-administered drugs like ketoconazole (B1673606) or erythromycin (B1671065), leading to elevated plasma levels of the parent compound. wikipedia.orgnih.govjiaci.orgmedicines.org.au
Neurotoxicity and Cognitive Function Assessment
Unlike many first-generation antihistamines that readily cross the blood-brain barrier (BBB) and cause sedation and cognitive impairment, fexofenadine is classified as a non-sedating second-generation antihistamine. wikipedia.orgtandfonline.comtandfonline.com This is attributed to its limited penetration of the BBB. wikipedia.orgtandfonline.comtandfonline.com
Brain H1-Receptor Occupancy Studies (PET)
Positron Emission Tomography (PET) studies using radiolabeled ligands, such as 11C-doxepin, have been instrumental in assessing the extent to which antihistamines occupy histamine (B1213489) H1-receptors (H1R) in the brain. These studies have consistently shown negligible brain H1R occupancy with fexofenadine, even at therapeutic doses. tandfonline.comresearchgate.netsaludnews24.comnih.govnih.gov For instance, studies have reported mean brain H1R occupancy values close to 0% for fexofenadine, in stark contrast to the significant occupancy observed with sedating antihistamines like diphenhydramine (B27) or even some other second-generation antihistamines like cetirizine (B192768) at higher doses. tandfonline.comresearchgate.netnih.govnih.gov This minimal brain H1R occupancy provides a mechanistic explanation for fexofenadine's lack of sedative effects. tandfonline.comresearchgate.netsaludnews24.com
Table: Brain H1-Receptor Occupancy of Antihistamines (Selected Data from PET Studies)
| Antihistamine | Dose (mg) | Mean Brain H1R Occupancy (%) | Source |
| Fexofenadine | 60 | -8.0 to -0.1 | researchgate.netnih.gov |
| Fexofenadine | 120 | -0.1 | researchgate.netnih.gov |
| Cetirizine | 10 | 12.6 | researchgate.net |
| Cetirizine | 20 | 25.2 to 26.0 | researchgate.netnih.gov |
| Levocetirizine | 5 | 8.1 | researchgate.netnih.gov |
| Diphenhydramine | 30 | 56.4 | researchgate.net |
| First-generation H1R Antagonists | - | >70 | researchgate.net |
Impact on Psychomotor Performance and Alertness
Consistent with its low brain H1R occupancy, numerous studies have evaluated the impact of fexofenadine on psychomotor performance and alertness, finding no significant impairment compared to placebo. tandfonline.comtandfonline.comnih.govresearchgate.netijbcp.com Studies using objective tests such as critical flicker fusion (CFF), choice reaction time (CRT), and compensatory tracking tasks (CTT) have shown that fexofenadine does not differ significantly from placebo in affecting these measures of cognitive and psychomotor function. tandfonline.comnih.govresearchgate.netijbcp.com Even at doses higher than recommended therapeutic levels, fexofenadine has been shown to be non-impairing. tandfonline.comtandfonline.comsaludnews24.comnih.gov This lack of effect on psychomotor performance and alertness distinguishes fexofenadine from many first-generation antihistamines and some other second-generation agents that can cause sedation and impair performance. tandfonline.comresearchgate.netijbcp.comalzdiscovery.org
Reproductive and Developmental Toxicology Research
Reproductive and developmental toxicology studies for fexofenadine have largely been conducted through studies involving terfenadine, given that fexofenadine is its major metabolite and significant fexofenadine exposure was achieved in these studies. medicines.org.aufda.govfda.govdrugs.com
In reproductive toxicity studies in rats, oral administration of terfenadine at doses up to 300 mg/kg/day did not affect fertility. fda.govfda.govdrugs.com However, dose-related reductions in implants and increases in postimplantation losses were observed at terfenadine doses equal to or greater than 150 mg/kg, which resulted in fexofenadine plasma AUC values at least three times the human therapeutic value. medicines.org.audrugs.com Decreased pup weight gain and survival were also observed in rats when terfenadine was administered throughout pregnancy and lactation at doses of 150 mg/kg/day and above. medicines.org.aufda.gov
Developmental toxicity studies in mice, rats, and rabbits receiving oral doses of terfenadine up to 200, 300, and 300 mg/kg, respectively, did not reveal evidence of teratogenicity. medicines.org.aufda.govfda.govdrugs.com These doses resulted in significant systemic exposure to fexofenadine. medicines.org.aufda.govdrugs.com While no teratogenicity was observed, some studies with the combination product of fexofenadine and pseudoephedrine reported reduced fetal weight and delayed ossification in rats and decreased fetal weight in rabbits. fda.gov However, studies specifically assessing fexofenadine exposure through terfenadine administration did not show teratogenic effects. medicines.org.aufda.govfda.govdrugs.com
Fexofenadine has also demonstrated no genotoxic potential in a battery of in vitro and in vivo mutagenicity studies, including the Ames test, forward mutation assay, chromosome aberration test, and mouse micronucleus test. medicines.org.aufda.govfda.gov Carcinogenicity studies in mice and rats administered terfenadine with significant fexofenadine exposure did not show evidence of carcinogenic potential. medicines.org.aufda.govdrugs.com
Teratogenicity Studies and Enantiomer Considerations
Studies evaluating the potential for teratogenicity associated with fexofenadine have largely relied on animal reproductive toxicity studies conducted with terfenadine, given that fexofenadine is the primary active metabolite. These studies assessed fexofenadine exposure resulting from terfenadine administration. In these assessments, no evidence of teratogenicity was observed in mice, rats, or rabbits following oral administration of terfenadine at doses that resulted in significant fexofenadine exposure. scbt.comfda.govmedicines.org.auhres.cafda.gov Specifically, in mice, no teratogenic effects were noted with fexofenadine hydrochloride at oral doses up to 3730 mg/kg, yielding fexofenadine exposures approximately 15 times the exposure at the maximum recommended human daily oral dose. scbt.com Similarly, studies in rats and rabbits using terfenadine up to 300 mg/kg showed no teratogenicity, with fexofenadine exposures approximately 4 and 30 times, respectively, the exposure at the maximum recommended human daily oral dose. scbt.com
Effects on Offspring Development
While teratogenicity studies in animals did not indicate structural malformations, assessments of offspring development have revealed some findings. In rat fertility studies where terfenadine was administered, resulting in fexofenadine exposure, dose-related reductions in implants and increases in postimplantation losses were observed at oral doses equal to or greater than 150 mg/kg of terfenadine. medicines.org.au These doses produced plasma AUC values of fexofenadine that were equal to or greater than three times the human therapeutic value. medicines.org.au Furthermore, dose-related decreases in pup weight gain and survival were noted in rats exposed to fexofenadine plasma AUC values equal to or greater than three times the human therapeutic value. fda.govhres.cafda.gov
Genotoxicity and Carcinogenicity Assessments
Genotoxicity assessments of fexofenadine have been conducted using a battery of in vitro and in vivo tests. Fexofenadine revealed no evidence of mutagenicity in standard assays, including the Bacterial Reverse Mutation assay, CHO/HGPRT Forward Mutation assay, Rat Lymphocyte Chromosomal Aberration assay, and the in vivo Mouse Bone Marrow Micronucleus assay. scbt.comfda.govmedicines.org.aufda.gov An in vitro study investigating the genotoxicity and cytotoxicity of fexofenadine in cultured human peripheral blood lymphocytes also concluded that fexofenadine was not genotoxic at the tested concentrations, although it did show a dose-dependent cytotoxic effect. nih.govresearchgate.net
The carcinogenic potential of fexofenadine has been evaluated through studies utilizing terfenadine, which provided significant fexofenadine exposure. No evidence of carcinogenicity was observed in an 18-month study in mice and in a 24-month study in rats. scbt.comfda.govmedicines.org.aufda.gov In these studies, oral doses of terfenadine up to 150 mg/kg were administered, leading to fexofenadine exposures approximately 3 to 5 times the exposure at the maximum recommended daily oral dose of fexofenadine hydrochloride in adults and children, respectively. scbt.com
Future Directions and Emerging Research Avenues for S Fexofenadine
Further Elucidation of Enantiomer-Specific Transporter Kinetics
Fexofenadine (B15129) is known to be a substrate for various drug transporters, including P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs), which play a crucial role in its absorption, distribution, and excretion. mdpi.comsemanticscholar.orgmdpi.comresearchgate.netsolvobiotech.com Studies have indicated that the pharmacokinetics of fexofenadine enantiomers are stereoselective, with the (R)-enantiomer often showing higher plasma concentrations than the (S)-enantiomer after administration of the racemic mixture. mdpi.comsemanticscholar.orgmdpi.comresearchgate.netnih.govnih.govresearchgate.net This difference is likely attributable to the stereoselectivity of drug transporters. researchgate.netnih.govnih.gov
Specifically, OATP2B1 has been reported to exhibit enantioselective transport of fexofenadine, with greater uptake of the (R)-enantiomer observed in in vitro studies. semanticscholar.orgmdpi.comnih.gov However, the precise kinetic parameters (Km and Vmax) for the transport of each enantiomer by OATP2B1 have not been fully described. semanticscholar.orgmdpi.com The renal clearance of (S)-fexofenadine has been observed to be higher than that of the (R)-enantiomer, suggesting differential interaction with renal transporters like OAT3 and MATE1, although some studies reported no enantioselective transport by OAT3 and MATE1 or OATP1B3. semanticscholar.orgmdpi.com P-gp also appears to contribute to the stereoselective pharmacokinetics, potentially exhibiting chiral discriminatory abilities, with P-gp inhibitors showing a greater effect on the pharmacokinetics of this compound. researchgate.netnih.govnih.gov
Further research is needed to comprehensively characterize the interaction kinetics of this compound with the various transporters involved in its disposition. This includes determining the specific affinity (Km) and maximum transport rate (Vmax) of this compound for key transporters like OATP2B1, P-gp, OAT3, and MATE1 through detailed in vitro studies. Understanding these enantiomer-specific kinetic parameters is essential for predicting the in vivo behavior of this compound and its potential for drug-drug and food-drug interactions mediated by transporters.
Interactive Table 1: Enantiomer-Specific Transport of Fexofenadine by OATP2B1 (Based on available data)
| Transporter | Enantiomer | Observed Uptake (Relative) | Kinetic Parameters (Km, Vmax) |
| OATP2B1 | (R)-Fexofenadine | Greater uptake observed in vitro semanticscholar.orgmdpi.comnih.gov | Not fully described semanticscholar.orgmdpi.com |
| OATP2B1 | This compound | Lower uptake observed in vitro semanticscholar.orgmdpi.comnih.gov | Not fully described semanticscholar.orgmdpi.com |
Investigation of Genetic Variability in Drug-Transporter Expression and Function
Genetic polymorphisms in drug transporter genes can lead to interindividual variability in transporter expression and function, consequently affecting drug pharmacokinetics and response. mdpi.comnih.govrsc.org Given the significant role of transporters in this compound disposition, investigating the influence of genetic variability in these transporters on this compound pharmacokinetics is a crucial area for future research.
Polymorphisms in genes encoding OATPs (such as SLCO2B1) and efflux transporters like P-gp (ABCB1) are known to contribute to variability in the pharmacokinetics of their substrates. solvobiotech.commdpi.comnih.govrsc.org While some studies have investigated the association of drug-transporter polymorphisms with fexofenadine pharmacokinetics, a specific focus on the impact of these variations on the individual (S)-enantiomer is warranted. solvobiotech.comnih.gov For instance, a study indicated a strong association of OATP2B1 polymorphism with the pharmacokinetics of the (S)-enantiomer. solvobiotech.com
Future research should aim to identify specific genetic variants in transporter genes (e.g., SLCO2B1, ABCB1, SLC22A8 (OAT3), SLC47A1 (MATE1)) that significantly impact the transport and consequently the plasma concentrations and elimination of this compound. Studies involving diverse populations are necessary to understand the ethnic variability in transporter genotypes and their effects on this compound pharmacokinetics. Such research could pave the way for personalized medicine approaches, where this compound dosage or selection might be guided by an individual's transporter genotype to optimize efficacy and minimize variability in exposure.
Interactive Table 2: Potential Impact of Transporter Gene Polymorphisms on this compound Pharmacokinetics (Based on general transporter pharmacogenetics and fexofenadine data)
| Transporter Gene | Example Polymorphism | Potential Impact on this compound PK | Research Status (Specific to this compound) |
| SLCO2B1 | Various SNPs | Altered uptake, affecting absorption and distribution solvobiotech.comresearchgate.net | Association with (S)-enantiomer PK reported; further detailed studies needed solvobiotech.com |
| ABCB1 | Various SNPs | Altered efflux, affecting absorption and excretion nih.govrsc.org | Potential influence suggested by inhibitor studies; direct polymorphism impact on this compound needs more research researchgate.netnih.govnih.govrsc.org |
| SLC22A8 (OAT3) | Various SNPs | Altered renal uptake, affecting excretion semanticscholar.orgmdpi.com | Enantioselectivity unclear; impact of polymorphisms on this compound excretion needs investigation semanticscholar.orgmdpi.com |
| SLC47A1 (MATE1) | Various SNPs | Altered renal efflux, affecting excretion semanticscholar.orgmdpi.com | Enantioselectivity unclear; impact of polymorphisms on this compound excretion needs investigation semanticscholar.orgmdpi.com |
Development of Chiral Drug Delivery Systems for Selective Enantiomer Administration
Fexofenadine is currently administered as a racemic mixture. nih.govresearchgate.netwikipedia.org However, administering a single, potentially more active or better-tolerated enantiomer, known as chiral switching, is a significant trend in pharmaceutical development. nih.govwvu.edu While both (R)- and this compound are reported to be equipotent as H1 receptor antagonists, differences in their pharmacokinetic profiles, particularly concerning transporter interactions, suggest that administering this compound alone might offer advantages. mdpi.comresearchgate.netnih.gov Some in vitro studies have even suggested this compound might be more potent. researchgate.net
Developing chiral drug delivery systems specifically for this compound could allow for its selective administration, potentially leading to a more predictable pharmacokinetic profile and potentially reduced variability in response compared to the racemic mixture. This could involve the development of enantiomerically pure formulations or advanced delivery systems that preferentially encapsulate or release the (S)-enantiomer. Research in this area would focus on:
Methods for the efficient and cost-effective chiral separation of this compound from the racemic mixture on a large scale. wvu.eduresearchgate.net
Formulation strategies to ensure the stability and bioavailability of the isolated (S)-enantiomer.
Development of novel drug delivery systems (e.g., nanoparticles, liposomes) designed to enhance the absorption or target the delivery of this compound while minimizing exposure to the (R)-enantiomer. Research into ultrafine bubbles with ultrasound stimuli is an example of emerging drug delivery system research. researchgate.net
The goal of such research would be to determine if selective administration of this compound provides a superior therapeutic index or other clinical benefits compared to the racemic product.
Exploration of Novel Anti-Inflammatory Properties Beyond Histamine (B1213489) Antagonism
Future research should explore whether this compound specifically contributes to or exhibits distinct non-antihistaminic anti-inflammatory effects compared to the (R)-enantiomer. This could involve in vitro and in vivo studies investigating the effects of pure this compound on various inflammatory pathways and mediators, such as:
Modulation of cytokine and chemokine production.
Inhibition of inflammatory enzyme activity (e.g., other cyclooxygenases, lipoxygenases).
Effects on immune cell function and migration.
Investigation of potential interactions with nuclear receptors or signaling pathways involved in inflammation (e.g., NF-κB, AP-1), similar to research conducted with other antihistamines like loratadine. researchgate.netmdpi.com
Identifying and characterizing specific anti-inflammatory properties of this compound could reveal new therapeutic potentials or provide a rationale for its preferential use in certain inflammatory conditions beyond typical allergic rhinitis or urticaria.
Advanced Modeling and Simulation for Predicting this compound Pharmacokinetics and Interactions
Pharmacokinetic (PK) modeling and simulation are powerful tools for understanding drug disposition, predicting drug interactions, and optimizing dosing regimens. researchgate.netresearchgate.net Given the stereoselective pharmacokinetics of fexofenadine enantiomers and the complex interplay with multiple transporters, advanced modeling and simulation techniques are essential for predicting the behavior of this compound.
Future research should focus on developing and refining physiologically-based pharmacokinetic (PBPK) models specifically for this compound. These models can integrate in vitro data on transporter kinetics, metabolic stability (though minimal for fexofenadine), and physicochemical properties with physiological parameters to predict the in vivo concentration-time profile of this compound in various populations and under different conditions. researchgate.netresearchgate.netresearchgate.netnih.govnih.govspringermedizin.de
Key areas for modeling and simulation research include:
Developing enantiomer-specific PBPK models that accurately capture the differential transport and disposition of this compound compared to the (R)-enantiomer.
Incorporating the impact of genetic polymorphisms in transporters into the models to predict interindividual variability in this compound exposure. researchgate.netspringermedizin.de
Simulating potential drug-drug and food-drug interactions involving this compound based on its transporter interactions. This is particularly relevant as fexofenadine is known to interact with inhibitors of OATP and P-gp. mdpi.comsolvobiotech.comnih.govmims.com
Utilizing modeling and simulation to explore optimal dosing strategies for this compound, should it be developed as a single-enantiomer product. researchgate.net
Applying modeling to understand fexofenadine pharmacokinetics in specific populations, such as older adults or those with renal impairment, where transporter activity may be altered. springermedizin.de
Advanced modeling and simulation can provide valuable insights into the factors influencing this compound pharmacokinetics and help predict its behavior in complex scenarios, supporting rational drug development and potentially personalized therapy.
Interactive Table 3: Applications of Advanced Modeling and Simulation for this compound
| Application Area | Description | Potential Benefits |
| Enantiomer-Specific PBPK Modeling | Integrating in vitro and in vivo data to predict this compound disposition. | Improved understanding of this compound behavior; differentiation from (R)-enantiomer. |
| Pharmacogenomic Modeling | Incorporating transporter gene polymorphisms into PK models. | Predicting interindividual variability; informing personalized medicine approaches. |
| Drug Interaction Prediction | Simulating interactions with transporter modulators. | Identifying potential risks; guiding co-administration recommendations. |
| Optimal Dosing Strategies | Exploring different dosing regimens for this compound. | Optimizing efficacy and safety for potential single-enantiomer product. |
| Population PK Analysis | Modeling fexofenadine PK in specific patient groups. | Understanding altered disposition in vulnerable populations. |
Q & A
Q. What cardiac safety assessments are critical for this compound development?
- Methodology :
- Perform QTc interval analyses in preclinical species using telemetry and compare with historical controls (e.g., terfenadine vs. fexofenadine cardiac studies) .
- Apply E14 guidelines for thorough QT studies, even if retrospective, to ensure compliance with modern regulatory standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
